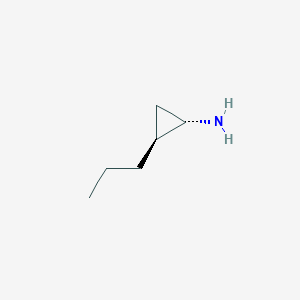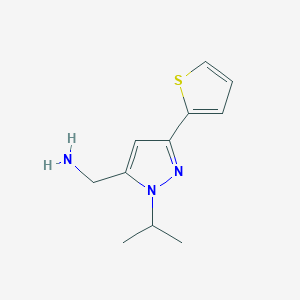![molecular formula C28H38BrN3O5S B15279509 (1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the dispiro structure through a series of cyclization reactions. Bromination and methoxylation are then carried out under controlled conditions to introduce the bromo and methoxy groups, respectively. The final step involves the sulfonation of the bicycloheptane moiety to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a ketone, while reduction of the bromo group would yield the corresponding hydrocarbon.
Applications De Recherche Scientifique
(1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,1’S,4S)-6’-chloro-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine: Similar structure but with a chloro group instead of a bromo group.
(1R,1’S,4S)-6’-bromo-4-ethoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate lies in its specific combination of functional groups and its potential applications across various fields. The presence of both bromo and methoxy groups, along with the dispiro structure, gives it unique chemical and biological properties.
Propriétés
Formule moléculaire |
C28H38BrN3O5S |
|---|---|
Poids moléculaire |
608.6 g/mol |
InChI |
InChI=1S/C18H22BrN3O.C10H16O4S/c1-11-16(20)22-18(21-11)15-9-13(19)4-3-12(15)10-17(18)7-5-14(23-2)6-8-17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-4,9,14H,5-8,10H2,1-2H3,(H2,20,22);7H,3-6H2,1-2H3,(H,12,13,14)/t14?,17?,18-;7-,10-/m11/s1 |
Clé InChI |
SROBZDZKQMRIMG-QAQCOJFOSA-N |
SMILES isomérique |
CC1=N[C@]2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
SMILES canonique |
CC1=NC2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


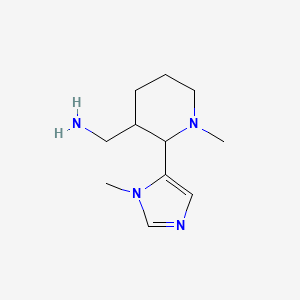
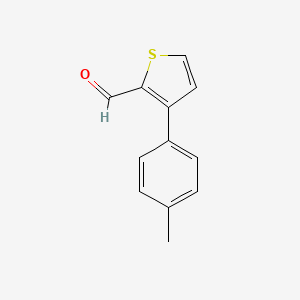

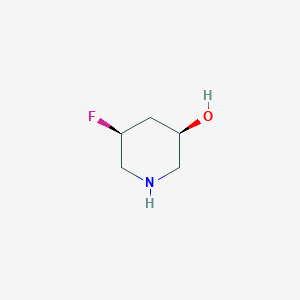
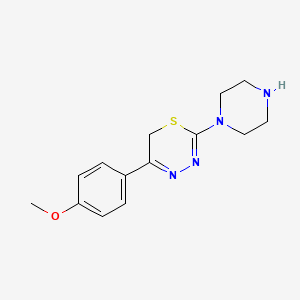
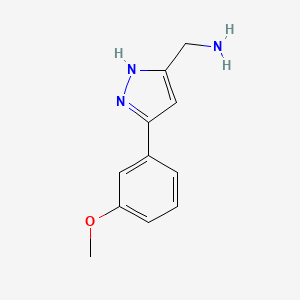


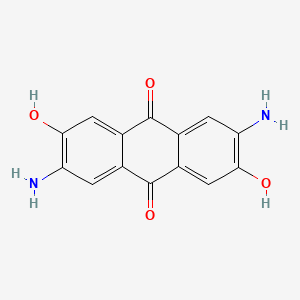
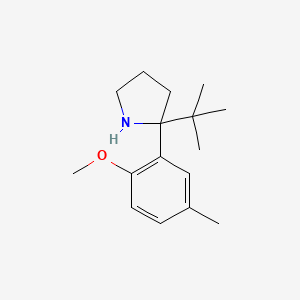
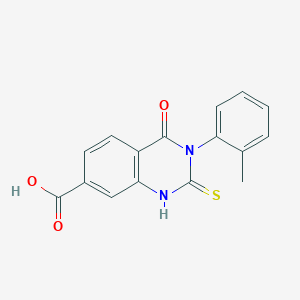
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
